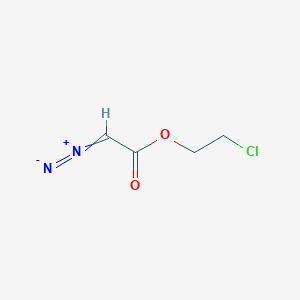
1-(2-Chloroethoxy)-2-diazonioethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethoxy)-2-diazonioethen-1-olate is an organic compound with a unique structure that includes a diazonium group and a chloroethoxy substituent
Preparation Methods
The synthesis of 1-(2-Chloroethoxy)-2-diazonioethen-1-olate typically involves the reaction of 2-chloroethanol with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate chloroethoxyethanol, which then reacts with sodium nitrite to form the diazonium compound. The reaction conditions usually require low temperatures to stabilize the diazonium group and prevent decomposition .
Chemical Reactions Analysis
1-(2-Chloroethoxy)-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The diazonium group can participate in coupling reactions with aromatic compounds to form azo compounds, which are useful in dye synthesis
Scientific Research Applications
1-(2-Chloroethoxy)-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through diazonium coupling reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-Chloroethoxy)-2-diazonioethen-1-olate involves the formation of reactive intermediates, such as free radicals or cations, which can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. This reactivity is exploited in various applications, including the synthesis of dyes and the modification of biomolecules .
Comparison with Similar Compounds
1-(2-Chloroethoxy)-2-diazonioethen-1-olate can be compared with similar compounds, such as:
1,2-Bis(2-chloroethoxy)ethane: This compound has two chloroethoxy groups and is used in the synthesis of polymers and specialty chemicals.
2-(2-Chloroethoxy)ethanol: This compound is a chloroalkoxy alcohol used as an intermediate in pharmaceutical synthesis.
The uniqueness of this compound lies in its diazonium group, which imparts high reactivity and versatility in chemical reactions, making it valuable in various applications.
Properties
CAS No. |
77569-95-0 |
|---|---|
Molecular Formula |
C4H5ClN2O2 |
Molecular Weight |
148.55 g/mol |
IUPAC Name |
2-chloroethyl 2-diazoacetate |
InChI |
InChI=1S/C4H5ClN2O2/c5-1-2-9-4(8)3-7-6/h3H,1-2H2 |
InChI Key |
MBHFFVHCDKCSEB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


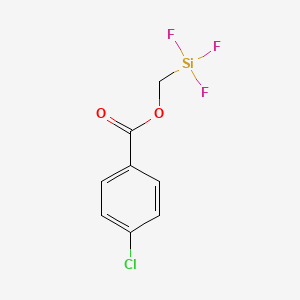
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450921.png)

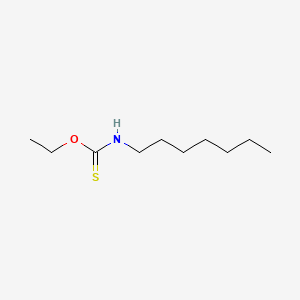
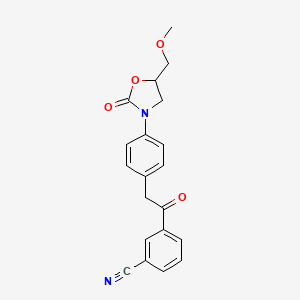
![2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline](/img/structure/B14450943.png)
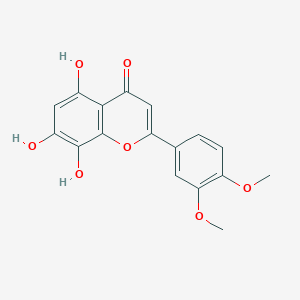
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
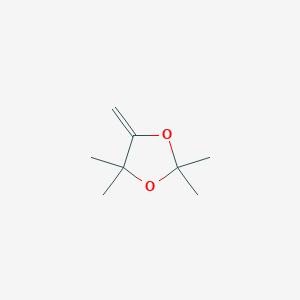
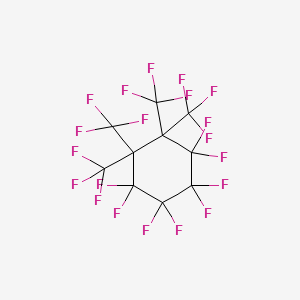
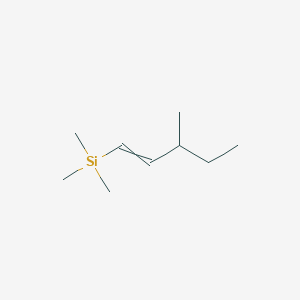
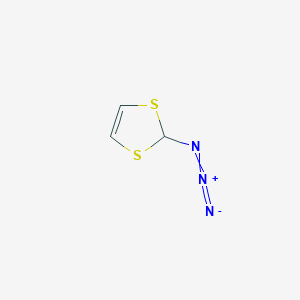
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
